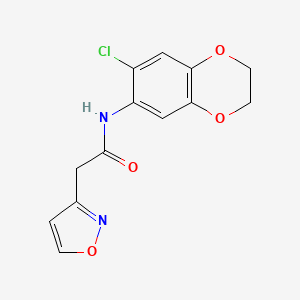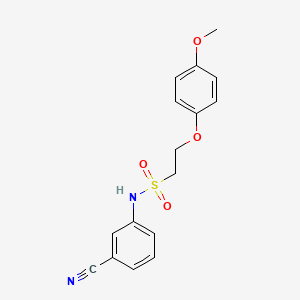
Plasma kallikrein-IN-3
Vue d'ensemble
Description
Plasma kallikrein-IN-3 is a protease enzyme that is involved in the regulation of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme is synthesized through a complex method and has been extensively researched for its potential applications in scientific research.
Mécanisme D'action
Plasma kallikrein-IN-3 acts as a protease enzyme, cleaving specific proteins and peptides involved in blood coagulation and inflammation. The enzyme is involved in the activation of the kinin-kallikrein system, which plays a role in the regulation of blood pressure, inflammation, and pain perception. Plasma kallikrein-IN-3 has also been shown to interact with other proteins involved in blood clotting, such as factor XII and prekallikrein.
Biochemical and Physiological Effects:
Plasma kallikrein-IN-3 has a variety of biochemical and physiological effects, including its role in blood coagulation and inflammation. The enzyme has been shown to activate the kinin-kallikrein system, leading to the production of bradykinin, a peptide involved in the regulation of blood pressure and pain perception. Additionally, plasma kallikrein-IN-3 has been shown to cleave specific proteins involved in blood clotting, leading to the formation of fibrin and the activation of platelets.
Avantages Et Limitations Des Expériences En Laboratoire
Plasma kallikrein-IN-3 has several advantages for use in lab experiments, including its specificity for certain proteins and peptides involved in blood coagulation and inflammation. However, the enzyme can be difficult to purify and may require specialized equipment and expertise. Additionally, the enzyme may be unstable under certain conditions, making it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on plasma kallikrein-IN-3. One area of interest is the development of inhibitors of the enzyme for use in the treatment of blood clotting disorders and inflammatory diseases. Additionally, research may focus on the role of plasma kallikrein-IN-3 in the development of thrombosis and other clotting disorders. Finally, researchers may investigate the potential for plasma kallikrein-IN-3 as a biomarker for certain diseases or conditions.
Applications De Recherche Scientifique
Plasma kallikrein-IN-3 has potential applications in scientific research, particularly in the study of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme has been shown to have a role in the regulation of blood clotting, and research has suggested that it may be involved in the development of thrombosis and other clotting disorders. Additionally, plasma kallikrein-IN-3 has been shown to have anti-inflammatory properties, and research has suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUARQDPFVJPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-amino-2,4-dimethylpyridin-3-yl)methyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)

![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)